The synthesis of 1-(2-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves a multi-step reaction sequence. While specific synthetic routes may vary, the general approach includes:
Technical parameters such as reaction temperature, time, and solvent choice play crucial roles in determining the yield and purity of the synthesized compound.
The molecular structure of 1-(2-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can be represented by its SMILES notation: COC1=CC=C(C=C1)N2C(=O)CC(=O)NC2=S
. This notation indicates that the compound contains:
The three-dimensional conformation of the molecule can be analyzed using computational chemistry methods such as molecular dynamics simulations or density functional theory calculations to understand its stability and reactivity.
1-(2-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can participate in various chemical reactions due to its functional groups:
Each reaction's specific conditions—such as temperature, solvent, and catalysts—can significantly influence the outcome.
Further studies involving in vitro and in vivo assays are necessary to elucidate the precise mechanisms.
The physical and chemical properties of 1-(2-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione include:
These properties are crucial for determining the handling and storage conditions for practical applications.
The applications of 1-(2-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione span various fields:
Further exploration into these applications could lead to significant advancements in each respective field.
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: